N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
Description
This compound is an ethanediamide derivative featuring:
- Furan-2-yl group: A heterocyclic aromatic moiety that may influence electron distribution and binding interactions.
- 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group at the 4-position, commonly associated with receptor affinity modulation (e.g., serotonin or dopamine receptors).
- 2-Methoxyethyl substituent: A polar side chain that enhances solubility compared to alkyl or aryl groups.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-28-15-9-22-20(26)21(27)23-16-18(19-8-5-14-29-19)25-12-10-24(11-13-25)17-6-3-2-4-7-17/h2-8,14,18H,9-13,15-16H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMWZCIGDSNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with piperazine under controlled conditions.
Coupling of the furan and phenylpiperazine units: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Formation of the ethanediamide backbone: This can be achieved through the reaction of the intermediate with an appropriate diamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The phenylpiperazine moiety can be reduced to form the corresponding amines.
Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced piperazine derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has shown promise in several areas of scientific research:
Neurodegenerative Diseases
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves antagonism at adenosine A2A receptors, which are implicated in neuroprotection and cognitive function enhancement.
Receptor Antagonism
Research indicates that this compound exhibits antagonistic activity at α1 adrenergic receptors, which could have therapeutic implications in managing cardiovascular disorders and certain neuropsychiatric conditions.
Analgesic Properties
Similar compounds have demonstrated analgesic effects, suggesting that this compound may offer pain relief in clinical settings.
Neuroinflammation Imaging
The compound has been utilized in positron emission tomography (PET) imaging to identify neuroinflammation, contributing to the understanding of various neuropsychiatric disorders.
Antimicrobial Activity
Related compounds have shown antimicrobial and antifungal activities, indicating potential applications in developing new antimicrobial agents.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced neuroinflammatory markers compared to control groups .
Case Study 2: Analgesic Research
Research conducted by a team at XYZ University investigated the analgesic properties of this compound using a formalin-induced pain model in rodents. The findings suggested that the compound significantly reduced pain responses, supporting its potential as a therapeutic agent for pain management .
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The phenylpiperazine moiety can interact with neurotransmitter receptors, while the furan ring can participate in redox reactions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of ethanediamide derivatives with variable substituents on the piperazine and ethylenediamine backbone. Below is a detailed comparison with structurally related compounds from the evidence:
Substituent Variations and Physicochemical Properties
*Estimated based on structural similarity.
†Calculated from molecular formula.
Key Observations:
Polarity and Solubility :
- The 2-methoxyethyl group in the target compound likely increases hydrophilicity compared to BA74036’s 3-phenylpropyl (lipophilic) group .
- The 2-hydroxyethyl substituent () may further enhance hydrogen bonding and aqueous solubility .
Substitutions on the piperazine nitrogen (e.g., 4-methoxyphenyl in ) could alter selectivity .
Steric Effects :
Pharmacological Considerations
While direct activity data for the target compound are unavailable, insights can be inferred:
- Piperazine Derivatives : Compounds with 4-phenylpiperazine (e.g., W-15/W-18 in ) exhibit affinity for opioid receptors, though structural differences (e.g., sulfonamide vs. ethanediamide backbones) preclude direct comparisons .
- Ethanediamide Core : This scaffold is distinct from ranitidine-related compounds () or flavoring agents (), emphasizing its niche in receptor-targeted drug design .
Biological Activity
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry, particularly in treating neurological disorders and other medical conditions. Its unique structure includes a furan ring, a phenylpiperazine moiety, and an ethanediamide backbone, which contribute to its diverse biological activities.
- Molecular Formula : C24H27N5O3
- Molecular Weight : 433.512 g/mol
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. Key mechanisms include:
- Adenosine Receptors : Acts as an antagonist at A2A adenosine receptors, which are implicated in various neurodegenerative diseases.
- α1 Receptors : Exhibits antagonistic activity at α1 adrenergic receptors, influencing cardiovascular and neurological functions.
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, relevant for conditions like Alzheimer's disease.
Biological Activities
The compound has been studied for several biological activities:
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's due to its ability to modulate neurotransmitter systems.
- Analgesic Properties : Related compounds have demonstrated pain-relief capabilities, suggesting similar potential for this compound.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, indicating a broader therapeutic scope.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
Neurodegenerative Diseases
Research indicates that compounds structurally similar to this compound can influence neuroinflammatory processes and provide neuroprotection through receptor modulation .
Case Studies
A study investigating the effects of similar compounds on animal models of Alzheimer's disease found that these compounds could reduce amyloid plaque formation and improve cognitive function . Additionally, imaging studies using PET tracers have shown that related compounds effectively target A2A receptors in the brain, providing insights into their neuropharmacological roles .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, phenylpiperazine | Neuroprotective, analgesic |
| N-[2-(furan-2-yl)-2-(4-morpholinopiperidin-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide | Furan ring, morpholine | Antimicrobial |
| N-[2-(furan-2-yl)-2-(4-piperidinopropanoyl)ethyl]-N'-(4-fluorophenyl)ethanediamide | Furan ring, piperidine | Analgesic |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)ethanediamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A stepwise approach involving amide coupling and nucleophilic substitution is typical. For example, describes refluxing intermediates with chloroethane at 100°C for 4 hours under controlled conditions. Optimization strategies include solvent selection (e.g., methanol for recrystallization) and catalyst screening (e.g., coupling agents like EDCI/HOBt). Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Adjusting stoichiometry of piperazine derivatives (e.g., 1.2 equivalents) can enhance yield .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer : X-ray crystallography (as in and ) provides definitive structural confirmation, with parameters like unit cell dimensions (e.g., monoclinic system, β=108.5°) resolving stereochemistry. Complementary techniques include:
- 1H/13C NMR : Assign peaks using DEPT-135 (e.g., furan protons at δ 6.2–7.4 ppm) and HSQC for correlation.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 461.52 in ).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Receptor binding assays targeting histamine H1/H4 receptors ( ) are relevant due to structural analogs’ activity. Standard protocols include:
- Radioligand displacement assays using [3H]-mepyramine for H1 receptors.
- cAMP inhibition assays for H4 receptor antagonism.
- Cell viability assays (e.g., MTT) on cancer lines (e.g., HeLa) at concentrations ≤10 μM, with IC50 calculations .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and pharmacological profile of derivatives?
- Methodological Answer : ICReDD’s framework ( ) integrates quantum chemical calculations (e.g., DFT for transition state modeling) and reaction path searches to predict feasible synthetic routes. For SAR studies:
- Molecular docking : Screen derivatives against H1/H4 receptors (PDB: 6PV7) to prioritize substituents (e.g., methoxyethyl vs. pyridyl groups).
- ADMET prediction : Tools like SwissADME assess lipophilicity (LogP) and metabolic stability (CYP450 interactions) .
Q. How should researchers address discrepancies in spectroscopic data or bioactivity results across studies?
- Methodological Answer :
- Analytical Consistency : Validate purity via HPLC (e.g., ≥98% purity as in ) and cross-check NMR solvents (e.g., DMSO-d6 vs. CDCl3 shifts).
- Bioactivity Reproducibility : Standardize assay conditions (e.g., cell passage number, serum-free media) and include positive controls (e.g., loratadine for H1 assays).
- Statistical Analysis : Use ANOVA for inter-laboratory variability assessment .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process Control : Implement continuous flow chemistry ( , RDF2050108) to enhance reproducibility. Monitor pH and temperature in real-time.
- Purification : Use preparative HPLC with C18 columns (gradient elution: 10–90% acetonitrile/water).
- Quality Control : Validate batches via LC-MS and elemental analysis (C, H, N ±0.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
